N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2OS2/c19-14-8-6-13(7-9-14)16-12-24-18(20-16)21-17(22)10-11-23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLLPPXVZYTIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the introduction of the iodophenyl and phenylthio groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
Chemistry: N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule, including its antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the design of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazole-Propanamide Class
The following compounds share the thiazole-propanamide backbone but differ in substituents, influencing their physicochemical and biological properties:
Key Observations:
- Halogen Effects : The target compound’s 4-iodophenyl group may confer distinct electronic and steric properties compared to fluorophenyl (compound 31 ) or chlorophenyl (compound 10 ) derivatives. Iodine’s larger atomic radius and polarizability could enhance binding to hydrophobic pockets in biological targets.
- Propanamide Modifications : The phenylthio group in the target compound contrasts with furan (compound 31 ) or indole (compound 10 ) moieties. Sulfur-containing groups like phenylthio may improve metabolic stability or redox activity .
- Synthetic Yields : Compound 11 achieved a 59% yield under optimized conditions (PCl₃/Et₃N catalysis) , suggesting that similar strategies could be applied to the target compound.
Structure-Activity Relationship (SAR) Trends
- Thiazole Core Modifications: Electron-withdrawing groups (e.g., halogens) on the thiazole ring enhance target affinity and metabolic stability.
- Propanamide Side Chain :
- Bulky substituents (e.g., phenylthio) may limit membrane permeability but improve specificity for hydrophobic binding sites.
Biological Activity
N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C16H15IN2OS
- Molecular Weight : 396.37 g/mol
The presence of the iodine atom and thiazole ring contributes to its unique chemical reactivity and biological profile.
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds with thiazole moieties have been shown to inhibit key enzymes involved in cancer progression, such as aromatase (CYP19), which is crucial for estrogen biosynthesis .
- Antitumor Activity : The compound's structure suggests potential interactions with epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers. Similar thiazole derivatives have demonstrated significant antitumor activity against human cancer cell lines .
Antitumor Efficacy
A study evaluating the antitumor effects of thiazole derivatives reported that several compounds exhibited significant cytotoxicity against cancer cell lines with high EGFR expression. For instance, derivatives designed based on similar scaffolds showed IC50 values in the nanomolar range, indicating potent activity against tumor cells while sparing normal cells .
Enzyme Inhibition Studies
In vitro assays have demonstrated that this compound effectively inhibits aromatase activity. The binding affinities were comparable to known inhibitors, suggesting its potential as a therapeutic agent for estrogen-dependent cancers .
Case Studies and Clinical Relevance
- Case Study on Aromatase Inhibition : A series of studies on related compounds indicated that those with a similar thiazole structure could serve as imaging agents for detecting aromatase levels in tissues, highlighting their dual role as therapeutic and diagnostic agents .
- EGFR Inhibitors : The structural characteristics of this compound align with those of known EGFR inhibitors, suggesting its potential utility in treating cancers that rely on this pathway for growth and survival .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
